6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

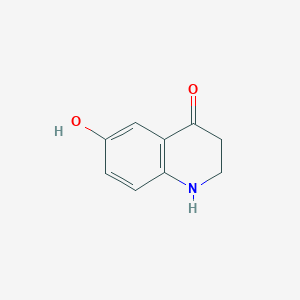

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic compound that belongs to the class of quinolones It is characterized by a quinoline core structure with a hydroxyl group at the 6th position and a ketone group at the 4th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the use of a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinone derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form various ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted ethers and esters.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as a Precursor:

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one serves as a precursor in the synthesis of various pharmaceutical agents. It is particularly valuable in developing drugs targeting neurological disorders due to its structural similarity to naturally occurring alkaloids .

Case Study: Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, a study involving 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated significant improvements in motor coordination and reductions in oxidative stress markers in a rat model of Parkinson's disease . This suggests potential therapeutic applications for treating neurodegenerative diseases.

Antimicrobial and Anticancer Properties:

The compound has shown promise in antimicrobial and anticancer research. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for developing novel anticancer therapies .

Table 1: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Natural Product Synthesis

Synthesis of Therapeutic Agents:

This compound is utilized in synthesizing natural products that may lead to discovering new therapeutic agents derived from plant sources. Its chemical structure allows for modifications that can enhance biological activity .

Analytical Chemistry

Standard for Quantification:

In analytical chemistry, this compound is employed as a standard to quantify related compounds in biological samples. This application ensures accurate measurements in research studies focused on pharmacokinetics and bioavailability .

Industrial Applications

Development of Novel Materials:

Beyond biological applications, this compound is explored for its potential use in developing novel materials with unique electronic and optical properties. Its heterocyclic structure allows it to be integrated into various material science applications.

Mecanismo De Acción

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the hydroxyl and ketone groups.

4-Hydroxyquinoline: Similar structure but differs in the position of the hydroxyl group.

2,3-Dihydroquinolin-4-one: Lacks the hydroxyl group at the 6th position.

Uniqueness: 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one is unique due to the presence of both a hydroxyl group and a ketone group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic compound characterized by a quinoline core structure. Its unique chemical properties stem from the presence of a hydroxyl group at the 6th position and a ketone group at the 4th position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thus inhibiting their function. Additionally, it modulates cellular signaling pathways by interacting with receptors, which can affect various cellular functions.

Key Biological Activities

- Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Research indicates that it may protect against neurodegenerative conditions by reducing oxidative damage and inflammation .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.

Antioxidant and Neuroprotective Effects

A study involving a rat model of Parkinson's disease demonstrated that this compound significantly reduced oxidative stress markers and improved motor coordination scores. The compound was shown to decrease levels of pro-inflammatory cytokines and myeloperoxidase activity, indicating its potential in neuroprotection against oxidative damage associated with neurodegenerative diseases .

Table 1: Effects of this compound on Oxidative Stress Parameters

| Parameter | Control Group | Treatment Group (50 mg/kg) | Treatment Group (25 mg/kg) |

|---|---|---|---|

| Motor Coordination Score | Baseline | Improved | Moderate Improvement |

| 8-Isoprostane Levels | Normal | Decreased | Slightly Decreased |

| Lipid Oxidation Products | Normal | Decreased | Slightly Decreased |

| Pro-inflammatory Cytokines | High | Significantly Decreased | Moderately Decreased |

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit antimicrobial activity against a range of bacteria and fungi. The compound's structural similarity to natural alkaloids enhances its potential as an antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks hydroxyl and ketone groups | Limited biological activity |

| 4-Hydroxyquinoline | Hydroxyl group at different position | Moderate activity |

| 2,3-Dihydroquinolin-4-one | Lacks hydroxyl group | Limited activity |

Propiedades

IUPAC Name |

6-hydroxy-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-2,5,10-11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKIRMKVOPTZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.